molecular formula C17H23N3O3S B14967992 N-cyclohexyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

N-cyclohexyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B14967992
M. Wt: 349.4 g/mol
InChI Key: OESRPQRFZFESHB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-aryl amide with chlorosulfonyl isocyanate in an aprotic solvent under heating conditions . This process includes cyclization, decarbonation, and sulfonylation steps to form the desired benzothiadiazine derivative .

Industrial Production Methods

Industrial production methods for benzothiadiazine derivatives often focus on optimizing yield, cost-effectiveness, and safety. The use of aprotic solvents and controlled heating conditions ensures high synthesis efficiency and low toxicity .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-cyclohexyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it may act as a KATP channel activator, influencing insulin release and vascular smooth muscle function . Additionally, it may modulate AMPA receptors, affecting neurotransmission .

Properties

Molecular Formula

C17H23N3O3S

Molecular Weight

349.4 g/mol

IUPAC Name

N-cyclohexyl-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C17H23N3O3S/c1-2-10-20-12-18-24(22,23)16-11-13(8-9-15(16)20)17(21)19-14-6-4-3-5-7-14/h8-9,11-12,14H,2-7,10H2,1H3,(H,19,21)

InChI Key

OESRPQRFZFESHB-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3CCCCC3

Origin of Product

United States

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